![molecular formula C14H28O2Si B13235513 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde](/img/structure/B13235513.png)
2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde is a versatile organic compound used in various fields of scientific research. It is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry, particularly in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which enhance the efficiency, versatility, and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as NaBH4 or LiAlH4.
Substitution: Reactions with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include tetra-n-butylammonium fluoride for deprotection, and dimethylformamide as a solvent for silylation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
Applications De Recherche Scientifique
2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde is widely used in synthetic glycobiology as a versatile reagent. It acts as both an aldol donor and acceptor in the stereocontrolled production of erythrose . Additionally, it is employed in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Mécanisme D'action
The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde involves its role as a silylating agent. The tert-butyldimethylsilyl group provides steric protection to hydroxyl groups, making them less reactive under certain conditions. This protection is crucial in multi-step synthetic processes where selective reactions are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 2-(tert-Butyldimethylsilyloxy)acetic acid
- 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde
Uniqueness
Compared to similar compounds, 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde offers unique advantages in terms of its stability and reactivity. Its structure allows for selective protection and deprotection of hydroxyl groups, making it highly valuable in complex synthetic processes .
Propriétés
Formule moléculaire |
C14H28O2Si |
|---|---|
Poids moléculaire |
256.46 g/mol |
Nom IUPAC |
2-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylcyclopentyl]acetaldehyde |
InChI |
InChI=1S/C14H28O2Si/c1-12-8-7-9-14(12,10-11-15)16-17(5,6)13(2,3)4/h11-12H,7-10H2,1-6H3 |
Clé InChI |
OOPHENUKJOAQLG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(CC=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


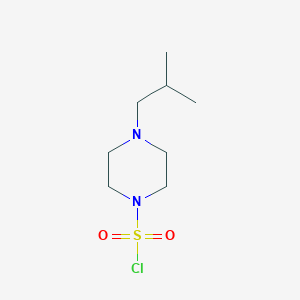
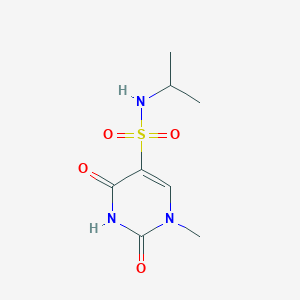
![5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13235447.png)
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13235459.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
![3-Oxa-8-thia-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13235469.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)
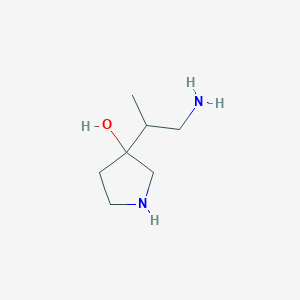

![3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13235477.png)
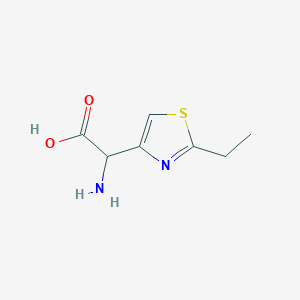
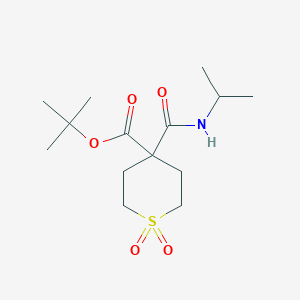
![tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13235501.png)

